Methyl 2,5-dimethyloxazole-4-carboxylate
Overview
Description
Methyl 2,5-dimethyloxazole-4-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related carboxylate compounds and their synthesis, molecular structures, and chemical properties. These compounds are often used as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related carboxylate compounds involves various strategies, including one-pot synthesis, relay catalysis, and selective nucleophilic chemistry. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a FeCl2/Et3N binary catalytic system, which involved a relay catalytic cascade reaction . Another example is the synthesis of 1,3-dimethylimidazolium-2-carboxylate, which was formed unexpectedly from the reaction of 1-methylimidazole with dimethyl carbonate . These methods highlight the versatility and creativity in synthetic organic chemistry, allowing for the efficient construction of complex molecules .
Molecular Structure Analysis
The molecular structure of carboxylate compounds is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established through X-ray structural analysis . Additionally, density functional theory (DFT) is used to study the electronic structure and spectral features of such compounds, as seen in the analysis of 4-methylthiadiazole-5-carboxylic acid .
Chemical Reactions Analysis
Carboxylate compounds participate in a variety of chemical reactions, which can be used to further modify the molecule or introduce new functional groups. The papers describe reactions such as nucleophilic substitution, where a nucleophile replaces a leaving group, and the Willgerodt-Kindler reaction, which transforms acetyl isoxazole derivatives into homologated methyl esters . These reactions are crucial for the diversification of molecular scaffolds and the development of new compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylate compounds are influenced by their molecular structure and the presence of functional groups. The papers discuss properties such as hydrogen bonding, solvent effects, and non-linear optical properties. For example, the strength of intermolecular hydrogen bonds in 4-methylthiadiazole-5-carboxylic acid was investigated using NBO analysis and AIM theory, and the solvent effect on these bonds was also studied . These properties are important for understanding the behavior of these compounds in different environments and can impact their application in various fields .
Scientific Research Applications
Antimicrobial Activity
Methyl 2,5-dimethyloxazole-4-carboxylate and its derivatives have demonstrated broad-spectrum antimicrobial activity. This includes efficacy against gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. For example, Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate shows significant in vitro antimicrobial activity and comparable in vivo chemotherapeutic activity to penicillin in mice infected with Staphylococcus aureus (Pittillo & Hunt, 1967).
Structural and Spectral Studies
The compound's derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of detailed structural and spectral studies. These studies combine experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) methods, to understand the compound's properties and potential applications (Viveka et al., 2016).
Chemical Synthesis and Transformations
Methyl 2,5-dimethyloxazole-4-carboxylate plays a crucial role in various chemical synthesis and transformation processes. For instance, it is involved in the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- carboxylates, showcasing its versatility in chemical reactions and potential for creating diverse chemical structures (Žugelj et al., 2009).
Precursor for Ionic Liquid and Carbene-CO2 Adducts
The compound has also been used in the unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate, a precursor for ionic liquids and carbene-CO2 adducts. This synthesis highlights its potential in creating new materials with unique properties (Holbrey et al., 2003).
Calcium Channel Activators
Additionally, it serves as a starting material in the synthesis of novel calcium channel activators, such as FPL 64176. This application demonstrates the compound's significance in medicinal chemistry and drug development (DaltonChristopher et al., 1992).
Lithiation Studies
Methyl 2,5-dimethyloxazole-4-carboxylate has also been a subject in lithiation studies, contributing to the understanding of chemical reactivity and molecular transformations, particularly in the creation of functionalized isoxazole derivatives (Zhou & Natale, 1998; Burkhart et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)8-5(2)11-4/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHAPPBWMQBRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612600 | |
Record name | Methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73537-07-2 | |
Record name | Methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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